4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one can be compared with other benzoxazole derivatives, such as:
- 4-(5-methyl-1,3-benzoxazol-2-yl)phenylamine
- 2-methyl-1,3-benzoxazol-5-amine
- 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
These compounds share similar structural features but may differ in their specific biological activities and applications.
Biological Activity
4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H17N3O3 with a molecular weight of approximately 321.36 g/mol. The structure features a pyrrolidinone core substituted with a benzoxazole moiety, which is crucial for its biological properties.
Research indicates that this compound exhibits a range of biological activities, particularly in the field of anti-parasitic and anti-cancer therapies. The mechanism often involves the inhibition of specific enzymes or pathways critical to the survival and proliferation of target organisms.
Anti-parasitic Activity
In studies involving Trypanosoma cruzi and Leishmania donovani, the compound demonstrated significant antiparasitic effects. For instance, it showed sub-micromolar potency in intracellular assays against T. cruzi, indicating its potential as an anti-chagas agent . The selectivity index (SI) was favorable, suggesting minimal cytotoxicity to mammalian cells while effectively targeting parasites.
Biological Assays and Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Target Organism | IC50 (µM) | Selectivity Index | Comments |
---|---|---|---|---|
Study 1 | T. cruzi | 0.12 | >10 | High efficacy against intracellular forms |
Study 2 | L. donovani | 0.15 | >8 | Effective in axenic models |
Study 3 | Cancer Cell Lines | >10 | <5 | Indicated potential cytotoxicity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on T. cruzi Infection : A study used bioluminescence imaging to monitor the efficacy of the compound against acute T. cruzi infections in vivo. Results indicated significant reductions in parasite load compared to controls .
- Leishmaniasis Treatment : In another investigation, the compound was tested in animal models for its ability to reduce lesions caused by L. donovani. The results showed a marked improvement in lesion size and parasite clearance .
Properties
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-16-15(9-12)19-18(22-16)13-10-17(21)20(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENEWQPRWELHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.